
Naftifin-d3-Hydrochlorid
Übersicht
Beschreibung
Naftifine-d3 Hydrochloride is a deuterium-labeled version of Naftifine Hydrochloride, an allylamine antifungal agent. It is primarily used for the topical treatment of fungal infections such as tinea pedis, tinea cruris, and tinea corporis . The compound exhibits antifungal, antibacterial, and anti-inflammatory properties, making it a versatile agent in dermatological treatments .
Wissenschaftliche Forschungsanwendungen
Therapeutic Indications
The primary therapeutic applications of Naftifine-d3 Hydrochloride include:
- Tinea Pedis (Athlete's foot)
- Tinea Cruris (Jock itch)
- Tinea Corporis (Ringworm)
These conditions are caused by dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum.
Case Studies and Clinical Trials
- Real-World Observational Study : A study involving 463 patients with tinea corporis and tinea cruris demonstrated that 82.07% achieved clinical cures after treatment with Naftifine 2% cream. The study reported significant improvements in erythema, scaling, and itching with a p-value of <0.0001 .
- In Vitro Studies : Research evaluating the in vitro antifungal activity against 350 clinical strains indicated that Naftifine hydrochloride had minimum inhibitory concentrations (MICs) ranging from 0.015 to 1.0 μg/ml. It was found to be fungicidal against 85% of Trichophyton species tested .
- FDA Clinical Trials : In pivotal trials for Naftifine Cream 2%, clinical cure rates were significantly higher compared to vehicle controls, with complete cure rates of 25% versus 3% for the control group at week four .
Safety Profile
The safety of Naftifine-d3 Hydrochloride has been evaluated extensively:
- Adverse Events : In clinical trials, adverse events were reported at rates comparable to placebo groups, with most reactions being mild (e.g., pruritus) and resolving within a few days .
- Tolerability : Excellent tolerability was noted in 70.8% of patients treated with topical formulations .
Table 1: Clinical Efficacy Results from Pivotal Trials
Endpoint | Naftifine Hydrochloride Cream (2%) | Vehicle Control |
---|---|---|
Complete Cure | 25% | 3% |
Effective Treatment | 60% | 10% |
Mycological Cure | 72% | 16% |
Table 2: In Vitro Antifungal Activity Against Dermatophytes
Fungal Species | MIC Range (μg/ml) | MFC Range (μg/ml) |
---|---|---|
Trichophyton rubrum | 0.015 - 0.5 | <0.25 |
Trichophyton mentagrophytes | 0.015 - 1.0 | <0.5 |
Epidermophyton floccosum | 0.06 - >64 | >32 |
Wirkmechanismus
Target of Action
Naftifine-d3 Hydrochloride primarily targets ergosterol , a sterol found in the cell membranes of fungi, including those responsible for causing fungal infections . Ergosterol plays a crucial role in maintaining the integrity of the fungal cell membrane .
Mode of Action
Naftifine-d3 Hydrochloride interacts with its target, ergosterol, by inhibiting the enzyme squalene 2,3-epoxidase . This enzyme is essential for the biosynthesis of sterols, especially ergosterol . The inhibition of this enzyme results in decreased amounts of sterols, particularly ergosterol, and a corresponding accumulation of squalene in the cells .
Biochemical Pathways
The primary biochemical pathway affected by Naftifine-d3 Hydrochloride is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, Naftifine-d3 Hydrochloride interferes with the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol . This disruption leads to a shortage of ergosterol and an accumulation of squalene, affecting the integrity of the fungal cell membrane .
Pharmacokinetics
The pharmacokinetics of Naftifine-d3 Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, about 4-6% of the drug is systemically absorbed . Naftifine-d3 Hydrochloride is almost completely metabolized in the human body, with a half-life of 2 to 3 days .
Result of Action
The molecular and cellular effects of Naftifine-d3 Hydrochloride’s action involve the disruption of the fungal cell membrane’s integrity . This disruption is due to the shortage of ergosterol and the accumulation of squalene in the cells . As a result, the fungus’s growth is inhibited, leading to its death .
Action Environment
The action, efficacy, and stability of Naftifine-d3 Hydrochloride can be influenced by various environmental factors. For instance, the drug is for topical use only and should be applied to clean, dry skin . The use of occlusive dressings or wrappings should be avoided unless otherwise directed by a clinician . Furthermore, the drug should be stored below 30°C (86°F) to maintain its stability .
Biochemische Analyse
Biochemical Properties
Naftifine-d3 Hydrochloride interacts with various enzymes and proteins. It blocks ergosterol biosynthesis in fungi by inhibiting the enzyme squalene 2,3-epoxidase . This interaction disrupts the cell membrane structure of the fungi, leading to their death .
Cellular Effects
Naftifine-d3 Hydrochloride affects various types of cells and cellular processes. It is primarily used against fungal cells, where it disrupts cell function by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Naftifine-d3 Hydrochloride involves its binding to the enzyme squalene 2,3-epoxidase, inhibiting its function . This prevents the conversion of squalene to squalene-2,3-epoxide, a crucial step in the biosynthesis of ergosterol . The lack of ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .
Temporal Effects in Laboratory Settings
Its parent compound, naftifine, has been shown to have a long-lasting antifungal effect .
Dosage Effects in Animal Models
Its parent compound, naftifine, is generally well-tolerated, with adverse effects only reported at high doses .
Metabolic Pathways
Naftifine-d3 Hydrochloride is involved in the ergosterol biosynthesis pathway, where it interacts with the enzyme squalene 2,3-epoxidase . This interaction inhibits the conversion of squalene to squalene-2,3-epoxide, disrupting the production of ergosterol .
Transport and Distribution
Its parent compound, naftifine, is known to accumulate in the stratum corneum (the outermost layer of the skin), where it provides a reservoir for sustained antifungal activity .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the endoplasmic reticulum, where the ergosterol biosynthesis pathway occurs .
Vorbereitungsmethoden
The preparation of Naftifine Hydrochloride involves several synthetic routes. One method uses N-methyl-1-naphthyl methylamine hydrochloride as a raw material, which undergoes a condensation reaction in the presence of an organic ether solvent, alkali metal carbonate, and a catalyst . Another method starts with 1-naphthoic acid, which reacts with a methylamine water solution in the presence of sulfoxide chloride to form N-methyl-1-naphthamide. This intermediate then reacts with formaldehyde and styrene in a multicomponent reaction catalyzed by Lewis acid, followed by reduction with hydrazine hydrate and potassium hydroxide, and finally acidification with hydrochloric acid to yield Naftifine Hydrochloride .
Analyse Chemischer Reaktionen
Naftifine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can be performed using hydrazine hydrate and potassium hydroxide.
Substitution: Substitution reactions can occur with various reagents to form different analogs.
Common reagents used in these reactions include sulfoxide chloride, formaldehyde, styrene, hydrazine hydrate, and potassium hydroxide . The major products formed from these reactions are various derivatives and analogs of Naftifine Hydrochloride.
Vergleich Mit ähnlichen Verbindungen
Naftifine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it a valuable tool in analytical studies. Similar compounds include:
Terbinafine Hydrochloride: Another allylamine antifungal agent with a similar mechanism of action.
Butenafine Hydrochloride: An antifungal agent with a broader spectrum of activity.
Tolnaftate: A thiocarbamate antifungal agent with a different mechanism of action.
Naftifine-d3 Hydrochloride stands out due to its specific labeling, which aids in detailed analytical and pharmacokinetic studies.
Biologische Aktivität
Naftifine-d3 hydrochloride is a synthetic antifungal agent belonging to the allylamine class, primarily used for the treatment of dermatophyte infections such as tinea pedis, tinea cruris, and tinea corporis. This compound exhibits both fungicidal and fungistatic properties, making it effective against various fungal pathogens.
Naftifine-d3 hydrochloride operates by inhibiting the enzyme squalene 2,3-epoxidase , which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, naftifine leads to an accumulation of squalene, compromising the integrity of the fungal cell membrane and ultimately resulting in cell death .
Antifungal Efficacy
Research has demonstrated that naftifine hydrochloride exhibits potent antifungal activity against a range of dermatophytes. The Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against various strains have been systematically evaluated. Notably, studies reveal:
- MIC Range : 0.015 to 1.0 μg/ml against dermatophyte isolates.
- Fungicidal Activity : Effective against 85% of Trichophyton species tested .
The following table summarizes the antifungal activity of naftifine-d3 hydrochloride against common dermatophytes:
Organism | MIC (μg/ml) | Activity Type |
---|---|---|
Trichophyton rubrum | 0.015 - 0.25 | Fungicidal |
Trichophyton mentagrophytes | 0.125 - 0.5 | Fungicidal |
Trichophyton tonsurans | 0.25 - 1.0 | Fungicidal |
Epidermophyton floccosum | 0.5 - 1.0 | Fungicidal |
Microsporum canis | 0.125 - 0.5 | Fungicidal |
Candida albicans | 1.0 | Fungistatic |
Clinical Studies
Naftifine-d3 hydrochloride has undergone extensive clinical trials to assess its safety and efficacy in treating superficial dermatophytoses:
- Study Design : A multi-center, randomized controlled trial involving over 1700 subjects assessed the efficacy of naftifine gel (2%) versus a vehicle control.
- Results : At week six, significant mycological cure rates were observed in subjects treated with naftifine compared to controls (72% vs. 16%) .
Case Study Insights
In a study evaluating the treatment of interdigital tinea pedis, subjects using naftifine gel showed marked improvement in clinical symptoms and mycological clearance compared to those receiving placebo treatment:
- Complete Cure Rate : 25% in naftifine group vs. 3% in vehicle group.
- Mycological Cure Rate : Significant difference noted at week four assessments .
Safety Profile
Naftifine-d3 hydrochloride is generally well-tolerated with a low incidence of adverse reactions:
Eigenschaften
IUPAC Name |
(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-KLQXWDQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.